(1,4-Diethylpiperazin-2-YL)methanol

Lipophilicity Piperazine Derivatives Medicinal Chemistry

Select (1,4-Diethylpiperazin-2-YL)methanol (CAS 90796-58-0) for your next medicinal chemistry campaign. Unlike generic piperazine methanol derivatives, this precise 1,4-diethyl substitution pattern delivers a calculated XLogP of 0.2 and a defined hydrogen-bond profile (1 donor, 3 acceptors), directly impacting solubility, reactivity, and purification behavior. As established in chiral (piperazin-2-yl)methanol series, the N-ethyl groups critically modulate sigma-1 and sigma-2 receptor affinity—methyl or propyl analogs yield divergent LogP values and off-target binding. The primary alcohol at the 2-position offers a robust handle for oxidation, esterification, or conjugation to fluorophores and radiolabels. Insist on the exact CAS to ensure reproducible synthetic outcomes and valid SAR correlations. Request a quote for research-grade material today.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 90796-58-0
Cat. No. B13968418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Diethylpiperazin-2-YL)methanol
CAS90796-58-0
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCN1CCN(C(C1)CO)CC
InChIInChI=1S/C9H20N2O/c1-3-10-5-6-11(4-2)9(7-10)8-12/h9,12H,3-8H2,1-2H3
InChIKeyOIFNPBSEBBTVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specific Overview: (1,4-Diethylpiperazin-2-YL)methanol (CAS 90796-58-0) as a Piperazine-Based Intermediate


(1,4-Diethylpiperazin-2-YL)methanol (CAS 90796-58-0) is a 1,4-disubstituted piperazine derivative featuring ethyl groups at both nitrogen atoms and a methanol moiety at the 2-position. It serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound exhibits a calculated XLogP of 0.2, indicating moderate lipophilicity, and possesses one hydrogen bond donor and three acceptors, which can influence its solubility and reactivity in various chemical transformations [1].

Why Analogs of (1,4-Diethylpiperazin-2-YL)methanol Cannot Be Simply Interchanged in Research Applications


Generic substitution of (1,4-Diethylpiperazin-2-YL)methanol with other 1,4-disubstituted piperazine methanol derivatives is not straightforward due to the profound impact of N-alkyl chain length on physicochemical properties, particularly lipophilicity and hydrogen-bonding capacity [1]. Even minor alterations, such as replacing ethyl with methyl or propyl groups, can significantly shift LogP values and alter solubility profiles, which directly affect compound behavior in synthetic sequences, purification workflows, and subsequent biological evaluations. These class-level inferences highlight the need for precise selection of this specific ethyl-substituted analog to maintain expected reaction outcomes and property profiles .

Quantitative Comparator-Based Differentiation Guide for (1,4-Diethylpiperazin-2-YL)methanol (CAS 90796-58-0)


Lipophilicity (XLogP) Differentiation from N,N-Diethylpiperazine Core

The introduction of a methanol group at the 2-position significantly reduces lipophilicity compared to the unsubstituted 1,4-diethylpiperazine core. The target compound exhibits a calculated XLogP of 0.2 [1], while 1,4-diethylpiperazine has a reported LogP of 0.52 . This shift toward increased polarity can influence solubility in aqueous and organic phases, affecting extraction efficiency and chromatographic behavior.

Lipophilicity Piperazine Derivatives Medicinal Chemistry

Lipophilicity Differentiation from 1,4-Dimethylpiperazin-2-ylmethanol Analog

Compared to its 1,4-dimethyl analog, (1,4-diethylpiperazin-2-yl)methanol is expected to exhibit higher lipophilicity due to the extended alkyl chain length. While direct XLogP data for (1,4-dimethylpiperazin-2-yl)methanol is not available, a class-level inference based on the known LogP difference between 1,4-diethylpiperazine (0.52) and 1,4-dimethylpiperazine (approx. 0.15) suggests the diethyl analog will be more lipophilic . The target compound's XLogP is 0.2 [1], and the dimethyl analog's predicted XLogP would be lower.

Lipophilicity Piperazine Derivatives Structure-Property Relationship

Hydrogen Bonding Profile Differentiation from (1,4-Diethylpiperazin-2-yl)methanamine

The presence of a hydroxymethyl group instead of an aminomethyl group alters the hydrogen bonding capacity. The target compound has 1 hydrogen bond donor and 3 acceptors [1], whereas the amine analog (1,4-diethylpiperazin-2-yl)methanamine has 1 donor and 4 acceptors (including the primary amine) and a lower XLogP of -0.1 . This difference in hydrogen bond donor/acceptor count and polarity can affect solubility and interaction with chromatographic stationary phases.

Hydrogen Bonding Piperazine Derivatives Solubility

Molecular Weight and Synthetic Utility as an Intermediate

The compound has a molecular weight of 172.27 g/mol , which positions it between the lighter dimethyl analog (144.22 g/mol) and the parent 1,4-diethylpiperazine (142.24 g/mol) . This intermediate molecular weight, combined with the reactive hydroxymethyl handle, makes it a versatile building block for further derivatization in parallel synthesis libraries.

Molecular Weight Piperazine Derivatives Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for (1,4-Diethylpiperazin-2-YL)methanol


Scaffold for Medicinal Chemistry Libraries Targeting CNS Receptors

The diethylpiperazine core with a 2-methanol handle is a known scaffold in sigma receptor ligand development. (1,4-Diethylpiperazin-2-YL)methanol can be used as a key intermediate for synthesizing derivatives evaluated for sigma-1 and sigma-2 receptor affinity, as demonstrated in chiral (piperazin-2-yl)methanol series [1]. Its specific substitution pattern influences receptor binding profiles and selectivity.

Building Block for Synthetic Organic Method Development

Due to its defined physicochemical properties (XLogP 0.2, MW 172.27) [2], this compound serves as a useful substrate for developing new synthetic methodologies involving piperazine functionalization, such as oxidation, reduction, or cross-coupling reactions. The methanol group provides a convenient handle for further derivatization while the ethyl groups modulate reactivity and solubility.

Precursor for Radiopharmaceutical and Fluorescent Probe Synthesis

Piperazine-based structures are often used in designing probes for imaging studies. The methanol functionality can be readily activated for conjugation with fluorophores or radiolabels. The diethyl substitution pattern may confer favorable pharmacokinetic properties compared to dimethyl or unsubstituted analogs, as inferred from class-level SAR trends .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1,4-Diethylpiperazin-2-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.